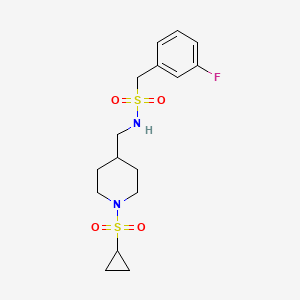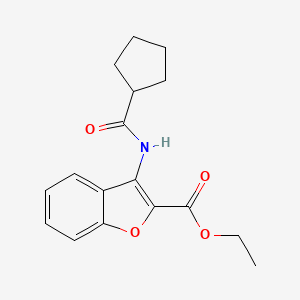![molecular formula C20H12F4N2O B2467076 6-(4-Fluorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 252027-11-5](/img/structure/B2467076.png)
6-(4-Fluorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), attached to which is a benzyl group (a phenyl ring attached to a methylene group) that is further substituted with a trifluoromethyl group. Another phenyl ring, substituted with a fluorine atom, is also attached to the pyridine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. The trifluoromethyl groups, for example, are known to be quite electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The pyridine ring could potentially participate in electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- A study by Al-Issa (2012) explored the synthesis of various pyridine derivatives, demonstrating the potential of such compounds, including those similar to 6-(4-Fluorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile, for creating a range of chemical derivatives with potential applications in medicinal chemistry and material science (Al-Issa, 2012).
Cardiotonic Agents
- Fossa et al. (1997) discussed the synthesis of similar compounds for use as cardiotonic agents, indicating potential applications in cardiovascular therapies (Fossa et al., 1997).
Formation of Pyrazole Derivatives
- Ali et al. (2016) demonstrated the synthesis of pyrazole derivatives from similar compounds, suggesting applications in the development of new pharmaceuticals and organic materials (Ali et al., 2016).
Structural Analyses
- Moustafa and Girgis (2007) conducted structural analyses of similar pyridinecarbonitriles, providing insights into their chemical behavior and potential for designing structurally complex molecules (Moustafa & Girgis, 2007).
Antibacterial Agents
- Chu et al. (1986) synthesized naphthyridine derivatives, closely related to the compound , highlighting their use as potent antibacterial agents (Chu et al., 1986).
Wirkmechanismus
Target of Action
The compound’s structure suggests it may interact with various proteins or enzymes in the body, influencing their function .
Mode of Action
Based on its structure, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Biochemical Pathways
The compound’s structure suggests it may be involved in various biochemical reactions, potentially influencing multiple pathways .
Pharmacokinetics
Factors such as its molecular weight, polarity, and solubility can influence its bioavailability .
Result of Action
Its interactions with various targets can lead to changes in cellular function, potentially influencing health and disease states .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . These factors can affect the compound’s solubility, stability, and interactions with its targets.
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. It is advisable to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin or eyes. It should be used only in well-ventilated areas and any exposure should be followed by thorough washing .
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F4N2O/c21-17-7-4-14(5-8-17)18-9-6-15(11-25)19(27)26(18)12-13-2-1-3-16(10-13)20(22,23)24/h1-10H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPKKBSUYAZFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2466994.png)
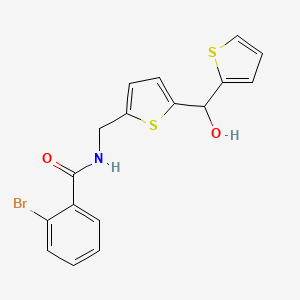

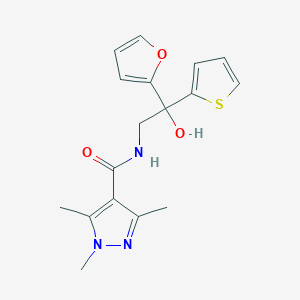
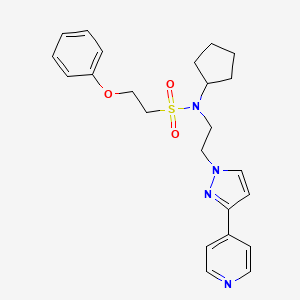


![Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/no-structure.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2467008.png)


